N-((6-Chloropyridin-3-yl)methyl)-N-methylacetimidamide
Overview
Description
“N-((6-Chloropyridin-3-yl)methyl)-N-methylacetimidamide” is a chemical compound with the molecular formula C7H9ClN2 . It has a molecular weight of 156.61 . It is also known as "(6-chloro-3-pyridinyl)-N-methylmethanamine" . It is stored in a dark place, under inert atmosphere, and in a freezer under -20C .
Molecular Structure Analysis
The InChI code for this compound is "1S/C7H9ClN2/c1-9-4-6-2-3-7(8)10-5-6/h2-3,5,9H,4H2,1H3" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the search results.Scientific Research Applications
Synthesis and Characterization
- A derivative of N-((6-Chloropyridin-3-yl)methyl)-N-methylacetimidamide was utilized in the synthesis of Triazolothiadiazines and Triazolothiadiazoles, demonstrating its utility in the development of new chemical compounds. These compounds were characterized using elemental analysis, IR, 1H NMR, and mass spectral data, showcasing the compound's role in chemical synthesis and characterization (Holla et al., 2006).
Biological Studies
- The compound played a key role in the development of various novel compounds, some of which exhibited antibacterial and insecticidal activities. This highlights its significance in the field of biological research, particularly in the development of new bioactive substances (Holla et al., 2006).
Antidepressant and Nootropic Agents
- Compounds derived from N-((6-Chloropyridin-3-yl)methyl)-N-methylacetimidamide were synthesized and evaluated for their antidepressant and nootropic activities. This indicates the compound's potential in the development of central nervous system (CNS) active agents, contributing to the fields of neuroscience and pharmacology (Thomas et al., 2016).
Antitumor Activities
- Derivatives of this compound were synthesized and showed antitumor activities in preliminary bioassays. This suggests its importance in the synthesis of potential cancer treatments, contributing to oncological research (Chu De-qing, 2011).
Fungicidal and Insecticidal Activities
- A series of derivatives from N-((6-Chloropyridin-3-yl)methyl)-N-methylacetimidamide displayed moderate to weak fungicidal and insecticidal activities. This highlights its use in agricultural and pest control applications (Chen & Shi, 2008).
Molecular Synthesis in Chemistry
- This compound was used in the synthesis of various chemically important molecules, demonstrating its versatility and importance in chemical synthesis and molecular engineering (Chapuis et al., 2012).
Development of Crop-Protecting Agents
- Novel organosulfur compounds derived from N-((6-Chloropyridin-3-yl)methyl)-N-methylacetimidamide exhibited promising efficacy in crop protection, showcasing its potential in agricultural science and pest control (Lim et al., 2019).
Safety and Hazards
properties
IUPAC Name |
N-[(6-chloropyridin-3-yl)methyl]-N-methylethanimidamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3/c1-7(11)13(2)6-8-3-4-9(10)12-5-8/h3-5,11H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZWQGRBAHJYIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=N)N(C)CC1=CN=C(C=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501024737 | |
Record name | Acetamiprid metabolite (IM-1-5) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501024737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
365441-66-3 | |
Record name | Acetamiprid metabolite (IM-1-5) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501024737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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